![molecular formula C19H16N2O3S B2722050 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide CAS No. 313274-60-1](/img/structure/B2722050.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
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Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide is a chemical compound with the following structural formula: !Compound Structure. It belongs to the class of thiazole derivatives and contains both a thiazole ring and a benzamide moiety. The compound’s systematic name is N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide .
Molecular Structure Analysis
The compound consists of a thiazole ring (with a 5-acetyl-4-methyl substitution) attached to a phenyl group via an amide linkage. The chlorine atom is also present in the structure .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activities : Novel thiazolidinedione ring-containing molecules, closely related to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These compounds showed significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet fed rats, indicating potential applications in managing type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticonvulsant Activities : Related 4-thiazolidinone derivatives have been designed, synthesized, and evaluated as anticonvulsant agents. These compounds have shown considerable anticonvulsant activity in tests, with some inducing significant sedative-hypnotic activity without impairing learning and memory. This suggests their potential application in the treatment of convulsive disorders (Faizi et al., 2017).
Anticancer Properties : A compound structurally similar to this compound has been identified as a kinesin spindle protein inhibitor with potential as an anticancer agent. It has shown efficacy in arresting cells in mitosis, leading to cellular death, suggesting its application in cancer treatment (Theoclitou et al., 2011).
Antimicrobial Activity : Synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have shown promising in vitro antibacterial and antifungal activities. This indicates their potential application in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anti-infectious Agents : Thiazolides, a class of compounds related to this compound, have been found effective against intestinal protozoan parasites, bacteria, and viruses. They induce cell death in colon carcinoma cell lines, indicating their potential as anti-infectious agents and in cancer therapy (Brockmann et al., 2014).
Photodynamic Therapy for Cancer : Research on zinc phthalocyanine derivatives substituted with thiazole-containing groups has shown that these compounds have high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)14-8-10-16(11-9-14)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOYRNNNAMETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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